molecular formula C15H14N2O4S B1667918 ベリノスタット CAS No. 414864-00-9

ベリノスタット

カタログ番号: B1667918
CAS番号: 414864-00-9
分子量: 318.3 g/mol
InChIキー: NCNRHFGMJRPRSK-MDZDMXLPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベリノスタットは、クラスI、II、およびIVヒストン脱アセチル化酵素の低分子ヒドロキサム酸型阻害剤です。再発性または難治性の末梢T細胞リンパ腫の治療のために、TopoTargetとSpectrum Pharmaceuticalsによって開発されました。 ベリノスタットは、2014年7月3日に米国でこの状態の静脈内治療のために、世界で初めて承認されました .

科学的研究の応用

Belinostat has a wide range of scientific research applications, including:

作用機序

ベリノスタットは、ヒストン脱アセチル化酵素の酵素活性を阻害し、アセチル化ヒストンやその他のタンパク質の蓄積につながります。この蓄積は、腫瘍抑制遺伝子の活性化、細胞周期停止の誘導、癌細胞のアポトーシスをもたらします。 ベリノスタットの主要な分子標的は、ヒストン脱アセチル化酵素であり、遺伝子発現とクロマチン構造の調節において重要な役割を果たします .

6. 類似の化合物との比較

ベリノスタットは、次のような他のヒストン脱アセチル化酵素阻害剤と比較されます。

    ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される別のヒストン脱アセチル化酵素阻害剤。

    ロミデプシン: 末梢T細胞リンパ腫と皮膚T細胞リンパ腫の治療に使用されます。

    パノビノスタット: 多発性骨髄腫の治療に他の薬剤と組み合わせて使用されます。

独自性: ベリノスタットは、クラスI、II、およびIVヒストン脱アセチル化酵素の広範な阻害のために独特です。一方、他の阻害剤はより選択的な活性を持つ場合があります。 さらに、ベリノスタットは、再発性または難治性の末梢T細胞リンパ腫の患者で有効性が示されており、この攻撃的な疾患に対する代替治療法を提供しています .

生化学分析

Biochemical Properties

Belinostat inhibits the activity of histone deacetylase (HDAC), thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, increasing the expression of tumor-suppressor genes .

Cellular Effects

Belinostat’s inhibition of HDAC has significant effects on various types of cells and cellular processes. By increasing the expression of tumor-suppressor genes, Belinostat can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Belinostat exerts its effects at the molecular level primarily through the inhibition of HDAC . This inhibition prevents the removal of acetyl groups from histones and other proteins, leading to the accumulation of these acetylated biomolecules . This accumulation subsequently increases the expression of tumor-suppressor genes .

Temporal Effects in Laboratory Settings

It is known that Belinostat has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .

Dosage Effects in Animal Models

It is known that Belinostat has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .

Metabolic Pathways

In vitro studies have shown that Belinostat is primarily metabolized by UGT1A1 and to a lesser extent by CYP2A6, CYP2C9, and CYP3A4 .

Transport and Distribution

It is known that Belinostat has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .

Subcellular Localization

It is known that Belinostat has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .

準備方法

合成経路と反応条件: ベリノスタットは、ヒドロキサム酸基の形成を含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。

    コア構造の形成: ベリノスタットのコア構造は、一連の縮合反応によって合成されます。

    ヒドロキサム酸基の導入: ヒドロキサム酸基は、ヒドロキシルアミンとの反応によって導入されます。

    精製: 最終生成物は、再結晶化やクロマトグラフィーなどの技術を使用して精製され、高純度が保証されます。

工業生産方法: ベリノスタットの工業生産には、収率と純度を最大化する最適化された反応条件を使用して、大規模合成が関与します。このプロセスには以下が含まれます。

    バッチ反応: 大量の化合物を生成するために、大きな反応器で反応を実施します。

    継続的な監視: 温度、圧力、pHなどの反応条件を監視して、製品の一貫性を確保します。

    精製と品質管理: фармацевтическим стандартам

化学反応の分析

反応の種類: ベリノスタットは、次のようなさまざまな化学反応を受けます。

    酸化: ベリノスタットは、特定の条件下で酸化されて酸化誘導体を形成することができます。

    還元: 還元反応はヒドロキサム酸基を修飾し、化合物の活性を変化させることができます。

    置換: 置換反応は、さまざまな官能基を導入することができ、治療特性を強化する可能性があります。

一般的な試薬と条件:

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

    置換試薬: さまざまなアルキル化剤、アシル化剤。

主な生成物: これらの反応から生成される主な生成物には、治療活性の潜在的な変化を伴う、ベリノスタットの修飾誘導体が含まれます .

4. 科学研究への応用

ベリノスタットは、次のような幅広い科学研究への応用を持っています。

    化学: ヒストン脱アセチル化酵素阻害とその遺伝子発現への影響を研究するためのツール化合物として使用されます。

    生物学: エピジェネティック機構の調節における役割とそのアポトーシスや細胞周期調節などの細胞プロセスへの影響について調査されています。

    医学: 主に末梢T細胞リンパ腫の治療に使用されます。また、他の血液悪性腫瘍や固形腫瘍の治療における可能性についても探求されています。

    産業: 新しい治療薬の開発や、創薬および開発における参照化合物として使用されます .

類似化合物との比較

Belinostat is compared with other histone deacetylase inhibitors such as:

    Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Romidepsin: Used for the treatment of peripheral T-cell lymphoma and cutaneous T-cell lymphoma.

    Panobinostat: Used in combination with other drugs for the treatment of multiple myeloma.

Uniqueness: Belinostat is unique due to its broad inhibition of class I, II, and IV histone deacetylase enzymes, whereas other inhibitors may have more selective activity. Additionally, belinostat has shown efficacy in patients with relapsed or refractory peripheral T-cell lymphoma, providing an alternative treatment option for this aggressive disease .

特性

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194378
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

866323-14-0, 414864-00-9
Record name Belinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866323-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Belinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Belinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Belinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belinostat
Reactant of Route 2
Belinostat
Reactant of Route 3
Belinostat
Customer
Q & A

Q1: What is Belinostat's mechanism of action?

A1: Belinostat is a histone deacetylase inhibitor (HDACi) [, , , , ]. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Belinostat inhibits HDACs, promoting gene re-expression, including tumor suppressor genes, and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells [, , , , ].

Q2: What are the downstream effects of Belinostat's HDAC inhibition in cancer cells?

A2: Belinostat's HDAC inhibition leads to diverse downstream effects, including:

  • Increased histone acetylation: Belinostat causes hyperacetylation of histones H3 and H4, leading to changes in chromatin structure and gene expression [, , ].
  • Cell cycle arrest: Belinostat can induce cell cycle arrest in different phases, including G1, S, and G2/M, depending on the cell type and context [, , , , ].
  • Apoptosis: Belinostat triggers apoptosis in various cancer cell lines and primary cells, involving caspase activation, PARP cleavage, and modulation of Bcl-2 family proteins like Bcl-xL, Mcl-1, Bim, and Puma [, , , , , , ].
  • Modulation of signaling pathways: Belinostat can affect various signaling pathways, including NF-κB, JAK/STAT, and TGFβ, impacting cell survival, proliferation, and immune responses [, , , ].

Q3: How does Belinostat's effect on histone acetylation translate into anti-cancer activity?

A3: Belinostat-mediated histone hyperacetylation can lead to:

  • Reactivation of silenced tumor suppressor genes: These genes normally regulate cell cycle progression, DNA repair, and apoptosis, and their re-expression can limit tumor growth [, , ].
  • Induction of pro-apoptotic genes: Belinostat can increase the expression of pro-apoptotic proteins like Bim and Puma, tilting the balance towards cell death [, , ].
  • Inhibition of pro-survival pathways: Belinostat can suppress oncogenic signaling pathways such as NF-κB, further promoting apoptosis [, , ].

Q4: What is the molecular formula and weight of Belinostat?

A5: Belinostat has the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol [].

A4: The provided research papers primarily focus on Belinostat's pharmacological properties and do not provide detailed information about its material compatibility and stability or its catalytic properties.

A4: While the research papers highlight the importance of understanding Belinostat's structure-activity relationship and improving its formulation for enhanced efficacy and stability, they don't delve into specific computational models, SAR studies, or formulation strategies.

A4: The research primarily focuses on Belinostat's preclinical and clinical development; information regarding SHE regulations, risk minimization, and responsible practices is not extensively covered.

Q5: What is Belinostat's pharmacokinetic profile?

A9: Belinostat exhibits rapid plasma clearance and extensive metabolism, primarily via glucuronidation by UGT1A1 [, , , ]. Its half-life is relatively short, ranging from 0.3 to 1.3 hours [, ].

Q6: Do genetic variations in UGT1A1 affect Belinostat's pharmacokinetics and toxicity?

A12: Yes, polymorphisms in the UGT1A1 gene, particularly UGT1A128 and UGT1A160, can increase Belinostat exposure and the risk of toxicities, especially at higher doses []. Dose adjustments are recommended for carriers of these polymorphisms [].

Q7: What types of cancer cells are sensitive to Belinostat in vitro?

A7: Belinostat has shown potent in vitro activity against various cancer cell lines, including:

  • Hematological malignancies: Peripheral T-cell lymphoma (PTCL), acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma [, , , ].
  • Solid tumors: Prostate cancer, ovarian cancer, lung cancer, breast cancer, thyroid cancer, and glioblastoma [, , , , , , , ].

Q8: What is the evidence for Belinostat's anti-tumor activity in vivo?

A8: Belinostat demonstrates significant in vivo activity in various preclinical models:

  • Xenograft models: Belinostat effectively inhibits tumor growth in xenograft models of prostate cancer, AML, ALL, and T-cell lymphoma [, , , , ].
  • Orthotopic models: In an orthotopic model of prostate cancer, Belinostat inhibits tumor growth and reduces the incidence of lung metastases [].
  • Rat glioma model: Belinostat reduces tumor volume in a dose-dependent manner [].

Q9: Has Belinostat been evaluated in clinical trials?

A9: Yes, Belinostat has been extensively evaluated in clinical trials for various cancers:

  • PTCL: Belinostat received accelerated approval in the US for relapsed/refractory PTCL based on promising results from the pivotal Phase 2 BELIEF study, which demonstrated durable clinical benefit and tolerability [].
  • Other cancers: Belinostat is being investigated in clinical trials for other hematological malignancies (AML, MDS) and solid tumors (ovarian cancer, glioblastoma) [, , , ].

Q10: Are there known mechanisms of resistance to Belinostat?

A10: Yes, resistance to Belinostat can develop through various mechanisms, including:

  • Sustained upregulation of cyclin-dependent kinase inhibitors (CDKIs): This can lead to reversible G1 arrest, preventing cells from progressing to the phase where Belinostat exerts its cytotoxic effects [].
  • Alterations in Bcl-2 family proteins: Overexpression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bim) can confer resistance to Belinostat [, , ].
  • Activation of alternative survival pathways: Upregulation of pathways like NF-κB can counteract Belinostat's pro-apoptotic effects [, ].

Q11: Does cross-resistance exist between Belinostat and other HDAC inhibitors?

A17: Yes, Belinostat-resistant cells can display cross-resistance to other HDAC inhibitors, including vorinostat, romidepsin, panobinostat, and ricolinostat []. This suggests that shared resistance mechanisms may limit the efficacy of sequential HDAC inhibitor treatments.

A11: While the research papers discuss Belinostat's safety profile and adverse events in the context of clinical trials, they do not delve into detailed toxicology data or potential long-term effects.

A11: The provided scientific research does not extensively cover these specific aspects related to Belinostat.

Q12: Are there alternative treatments for cancers that are resistant to Belinostat?

A12: Yes, several alternative therapeutic strategies are being explored for Belinostat-resistant cancers:

  • Combination therapies: Combining Belinostat with other agents, such as proteasome inhibitors (e.g., bortezomib), BH3 mimetics (e.g., ABT-737), or microtubule targeting agents (e.g., vincristine, paclitaxel), can overcome resistance and enhance efficacy [, , ].
  • Oncolytic viruses: Oncolytic viruses, such as reovirus, have shown promise in preclinical models of HDAC inhibitor-resistant T-cell lymphoma [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。